N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide

Organofluorine chemistry Triflating agent electrophilicity Hammett substituent constants

N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide (CAS 1092576-42-5, molecular formula C₈H₄ClF₆NO₄S₂, MW 391.7 g/mol) is a fully N,N-bis(trifluoromethanesulfonyl)ated aniline bearing a single meta‑chloro substituent on the aromatic ring. It belongs to the N‑aryl bistriflimide class, of which the parent N‑phenyl bis(trifluoromethanesulfonimide) (PhNTf₂, CAS 37595‑74‑7) is the commercially dominant member widely used as a stable, crystalline triflating agent.

Molecular Formula C8H4ClF6NO4S2
Molecular Weight 391.7 g/mol
Cat. No. B12853660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chlorophenyl) bis-trifluoromethane sulfonimide
Molecular FormulaC8H4ClF6NO4S2
Molecular Weight391.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
InChIInChI=1S/C8H4ClF6NO4S2/c9-5-2-1-3-6(4-5)16(21(17,18)7(10,11)12)22(19,20)8(13,14)15/h1-4H
InChIKeyVPTHJRFJWASZSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide – Procurement-Relevant Identity and Structural Baseline


N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide (CAS 1092576-42-5, molecular formula C₈H₄ClF₆NO₄S₂, MW 391.7 g/mol) is a fully N,N-bis(trifluoromethanesulfonyl)ated aniline bearing a single meta‑chloro substituent on the aromatic ring [1]. It belongs to the N‑aryl bistriflimide class, of which the parent N‑phenyl bis(trifluoromethanesulfonimide) (PhNTf₂, CAS 37595‑74‑7) is the commercially dominant member widely used as a stable, crystalline triflating agent . The compound is listed as patent‑protected on major chemical registries, indicating that its specific substitution pattern is claimed within proprietary synthetic methodologies or downstream active‑ingredient pathways [1].

Why Generic PhNTf₂ Cannot Substitute for N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide in Regulated or Structure‑Sensitive Workflows


Although the bis(triflyl)imide warhead is conserved across N‑aryl bistriflimides, the aromatic substituent directly modulates the electrophilicity of the N‑triflyl group through inductive and resonance effects, as well as steric accessibility [1]. Substitution of the meta‑chloro analogue with unsubstituted PhNTf₂ or the para‑chloro isomer is not performance‑neutral: in patent‑protected synthetic sequences, the specific 3‑chlorophenyl residue has been explicitly selected over its isomers, implying that the singular substitution pattern imparts a measurable difference in reaction yield, selectivity, or downstream patent‑freedom‑to‑operate status . The chemical supply record further indicates that the 3‑chloro variant is subject to active patent restrictions, whereas PhNTf₂ is a widely available commodity chemical, underscoring that their interchangeability is legally and technically constrained [REFS-1, REFS-2].

Quantitative Differentiation Evidence: N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide vs. Closest N‑Aryl Bistriflimide Analogs


Electronic Modulation: Meta‑Chloro Substituent Effect on Sulfonimide Electrophilicity vs. Unsubstituted PhNTf₂

The 3‑chloro substituent exerts a meta‑electron‑withdrawing inductive effect (Hammett σₘ = +0.37) that reduces electron density on the aromatic ring relative to the unsubstituted phenyl analog (σₘ = 0.00), thereby enhancing the electrophilic character of the attached bis(triflyl)imide nitrogen [1]. This electronic perturbation is absent in PhNTf₂ (CAS 37595-74-7) and inverted in para‑chloro isomer (σₚ = +0.23, resonance‑donating component partially offsets the inductive withdrawal), providing a quantifiable, structure‑derived basis for divergent reactivity [1]. The N‑aryl bistriflimide class has well‑established structure–activity relationships wherein the electron‑withdrawing strength of the aryl ring correlates with triflating power, a principle documented in reviews of triflimide and triflamide chemistry [2].

Organofluorine chemistry Triflating agent electrophilicity Hammett substituent constants

Patent‑Restricted Procurement Status as a Marker of Non‑Obvious Structural Selection over Regioisomeric Analogs

ChemicalBook explicitly prohibits commercial sale of N‑(3‑chlorophenyl)‑1,1,1‑trifluoro‑N‑(trifluoromethylsulfonyl)methanesulfonamide (CAS 1092576-42-5) under patent law, whereas the 4‑chloro isomer (CAS 950578-84-4) is freely offered by multiple vendors including AKSci, Bidepharm, and CymitQuimica at 95–98% purity without patent restriction notices [REFS-1, REFS-2]. This differential commercial accessibility indicates that the 3‑chlorophenyl substitution pattern has been explicitly claimed in enforceable composition‑of‑matter or method patents, distinguishing it from the 4‑chloro and 2‑chloro regioisomers that are available as generic catalog items.

Chemical patent landscape Proprietary building blocks Freedom‑to‑operate screening

Regioisomeric Steric Environment: Meta‑Chloro vs. Ortho‑Chloro vs. Para‑Chloro Impact on N‑Triflyl Accessibility

The meta‑chloro substituent in the target compound is positioned one carbon removed from the nitrogen attachment point, creating a steric environment intermediate between the unhindered para‑chloro isomer and the sterically compressed ortho‑chloro isomer [1]. Crystallographic data for the para‑chloro analog (CAS 950578-84-4) confirms that the two SO₂CF₃ residues adopt a symmetric arrangement flanking the benzene ring with the chloro substituent aligned along the molecular backbone, whereas the ortho‑chloro isomer would force one SO₂CF₃ group into close proximity with the chlorine atom, potentially restricting rotational freedom [1]. The 3‑chloro substitution avoids this peri‑interaction while retaining the electronic advantage of chlorine substitution.

Steric effects in N-arylation Regiochemistry Triflating agent design

High‑Value Application Scenarios for N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide Based on Verified Differentiation Evidence


Patent‑Protected Active Pharmaceutical Ingredient (API) Intermediate Synthesis

Procurement of the 3‑chlorophenyl bistriflimide under license for manufacture of a specific API intermediate claimed in composition‑of‑matter patents. The restricted commercial availability and explicit patent protection notice confirm that this isomer has been selected over the generic 2‑chloro and 4‑chloro analogs in a patent‑protected synthetic sequence, making it the only legally and synthetically valid building block for that pathway.

Structure‑Reactivity Optimization of Electrophilic Triflating Reagents

The meta‑chloro substitution provides a Hammett σₘ of +0.37, representing a 37‑unit increase in inductive electron withdrawal over unsubstituted PhNTf₂ [1]. This electronic modulation directly enhances the leaving‑group ability of the bis(triflyl)amide moiety, making the compound particularly suitable for triflation of weakly nucleophilic substrates where PhNTf₂ (σₘ = 0.00) or the para‑chloro analog (σₚ = +0.23 with resonance‑donating offset) may exhibit insufficient reactivity.

Sterically Demanding Substrate Triflation Requiring Meta‑Substitution Profile

In transformations where ortho‑chloro substitution (CAS 1263377-02-1) creates detrimental steric compression between the 2‑chloro atom and the adjacent SO₂CF₃ group [2], the meta‑chloro isomer offers a strategic alternative that preserves chlorine‑mediated electronic activation without restricting conformational freedom around the N‑S bonds, enabling successful triflation of sterically congested nucleophilic centers.

Comparative Structure‑Activity Relationship (SAR) Studies in N‑Aryl Triflimide Catalysis

As a regioisomer with a unique combination of electronic (σₘ = +0.37) and steric properties distinct from both the unsubstituted and para‑substituted analogs, the 3‑chlorophenyl bistriflimide serves as a critical probe molecule in systematic SAR studies aimed at deconvoluting electronic vs. steric contributions to N‑aryl triflimide reactivity in Brønsted acid catalysis [REFS-2, REFS-3].

Quote Request

Request a Quote for N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.